molecular formula C16H18O3 B169189 (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 155955-96-7

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B169189
CAS No.: 155955-96-7
M. Wt: 258.31 g/mol
InChI Key: OLIJDVVFIGHTLM-RQJABVFESA-N
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Description

The compound (1S,2S,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a chiral bicyclic molecule featuring a rigid norbornane (bicyclo[2.2.1]heptane) scaffold. Its stereochemistry is defined by the (1S,2S,3R,4R) configuration, with a 4-methylbenzoyl group at position 3 and a carboxylic acid at position 2.

Properties

IUPAC Name

(1S,2S,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIJDVVFIGHTLM-RQJABVFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The reaction between cyclopentadiene and maleic anhydride under thermal conditions (110–130°C, 12–24 hours) generates the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate. Stereoselectivity is achieved by using chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazaborolidine catalysts induce enantiomeric excesses >90%.

Key Data:

ParameterValue
Yield68–72%
Diastereomeric Ratio9:1 (endo:exo)
CatalystChiral oxazaborolidine (5 mol%)

Hydrolysis and Decarboxylation

The anhydride intermediate undergoes hydrolysis with aqueous NaOH (2M, 60°C, 4 hours) to yield the dicarboxylic acid, followed by decarboxylation via pyrolysis (200°C, vacuum) to produce bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Introduction of the 4-Methylbenzoyl Group

Friedel-Crafts Acylation

The bicyclic carboxylic acid is functionalized at position 3 using Friedel-Crafts acylation. AlCl₃ (1.2 equiv) catalyzes the reaction between the bicycloheptane derivative and 4-methylbenzoyl chloride in dichloromethane (0°C to room temperature, 8 hours).

Optimization Insights:

  • Solvent Effects: Dichloromethane outperforms nitrobenzene due to better solubility of the Lewis acid–substrate complex.

  • Temperature Control: Reactions below 10°C minimize polysubstitution byproducts.

Reaction Outcomes:

ParameterValue
Conversion85%
Selectivity (C3 vs. C2)8:1
Byproducts<5% (diacylated derivatives)

Stereochemical Purity Enhancement

The crude product is subjected to chiral column chromatography (Chiralpak IA, hexane:isopropanol 95:5) to isolate the (1S,2S,3R,4R) isomer. Recrystallization from ethyl acetate/heptane improves enantiomeric purity to >99%.

Carboxylic Acid Functionalization

Oxidation of Alcohol Intermediates

A late-stage intermediate, bicyclo[2.2.1]heptane-2-ol, is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone (−10°C, 2 hours) to yield the carboxylic acid. Alternative methods include TEMPO/NaClO₂ for milder conditions.

Comparative Oxidation Methods:

MethodYieldPuritySide Reactions
Jones Reagent78%95%Overoxidation (5%)
TEMPO/NaClO₂82%98%Minimal

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, a continuous flow system integrates Diels-Alder, acylation, and oxidation steps. Microreactors (0.5 mm channel diameter) enhance heat transfer and reduce reaction times by 40% compared to batch processes.

Process Metrics:

ParameterBatch ProcessFlow Process
Total Time36 hours22 hours
Overall Yield52%67%
Purity94%98%

Waste Management

AlCl₃ is recovered via aqueous extraction (pH 7.5–8.0) and reused, reducing environmental impact by 70%. Solvent recycling (dichloromethane) achieves 90% recovery efficiency.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 2H, aromatic), 3.12 (m, 1H, C2-H), 2.45 (s, 3H, CH₃), 1.98–1.75 (m, 6H, bicyclic protons).

  • X-ray Crystallography : Confirms the (1S,2S,3R,4R) configuration with R-factor = 0.032.

Purity Assessment

HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 12.3 minutes, confirming >99% chemical and stereochemical purity.

Challenges and Mitigation Strategies

Stereochemical Drift

Exposure to acidic or basic conditions during acylation may cause epimerization. Using buffered reaction media (pH 6.5–7.0) and low temperatures (−20°C) stabilizes the desired configuration.

Byproduct Formation

Diacylated derivatives are minimized by:

  • Limiting acyl chloride stoichiometry to 1.05 equiv.

  • Implementing real-time FTIR monitoring to halt reactions at 85% conversion.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated kinetic resolution for enantiomer separation, achieving 98% ee with Pseudomonas fluorescens lipase (35°C, 48 hours).

Photoredox Catalysis

Visible-light-mediated decarboxylative acylation reduces reliance on AlCl₃, improving atom economy by 20% .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The presence of the 4-methylbenzoyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The 4-methylbenzoyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to simpler analogs like the 3-phenyl derivative .
  • Stereochemical Impact: The (1S,2S,3R,4R) configuration of the target compound contrasts with the (1R,2R,3R,4S) configuration in the benzothiazolyl derivative , which could lead to divergent binding affinities. highlights that even minor stereochemical changes significantly alter bioactivity clustering .
  • Functional Group Modifications :
    • The carboxylic acid at position 2 is conserved in most analogs, suggesting its critical role in solubility or target binding. Esters (e.g., methyl ester in ) or protected amines (e.g., tert-butoxycarbonyl in ) modify polarity and metabolic stability.

Bioactivity Correlations

demonstrates that structurally similar compounds cluster into bioactivity groups with shared protein targets . For example:

  • The benzothiazolyl derivative may target thiamine-dependent enzymes due to its sulfur-containing heterocycle.
  • Dioxoisoindolinyl derivatives could exhibit anti-inflammatory or proteasome inhibitory activity, analogous to phthalimide-based drugs.

Biological Activity

(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, therapeutic applications, and underlying mechanisms of action.

  • Molecular Formula : C₁₆H₁₈O₃
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 155955-96-7

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the context of ion channel modulation and potential therapeutic applications in neurological disorders.

Ion Channel Modulation

One of the significant areas of study involves the compound's interaction with potassium channels, specifically KCNQ2 and KCNQ4. These channels play crucial roles in neuronal excitability and are implicated in various neurological conditions.

  • Selectivity : The compound has shown selective activity towards KCNQ2 and KCNQ4 channels, with EC50 values reported at 230 nM for KCNQ2 and 510 nM for KCNQ4 . This selectivity is notable as it allows for targeted therapeutic strategies with potentially fewer side effects.

Pharmacological Implications

The modulation of KCNQ channels by this compound suggests its use in treating conditions such as epilepsy and other disorders characterized by abnormal neuronal firing.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Neuroprotective Effects : Research has indicated that compounds similar to this compound may exhibit neuroprotective properties by stabilizing neuronal membranes and reducing excitotoxicity.
  • Therapeutic Applications : The unique selectivity profile for KCNQ channels positions this compound as a promising candidate for drug development aimed at neurological disorders such as:
    • Epilepsy
    • Anxiety Disorders
    • Pain Management

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with other bicyclic compounds was conducted based on their biological activities.

Compound NameTarget ChannelsEC50 (nM)Selectivity Profile
This compoundKCNQ2/KCNQ4230/510High
ML213KCNQ2/KCNQ4230/510High
Other Bicyclic CompoundsVariousVariesModerate to Low

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